

# Comparative pharmacokinetics of Cannabinol-7-oic acid and THC-COOH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Comparative Pharmacokinetics: Cannabinol-7-oic Acid vs. THC-COOH

A detailed guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiles of two key cannabinoid metabolites.

This guide provides a comparative overview of the pharmacokinetics of **Cannabinol-7-oic acid** (CBNA) and 11-nor-9-carboxy- $\Delta^9$ -tetrahydrocannabinol (THC-COOH). While extensive data is available for THC-COOH, a major metabolite of the primary psychoactive component of cannabis,  $\Delta^9$ -tetrahydrocannabinol (THC), there is a notable scarcity of published quantitative pharmacokinetic data for CBNA, a metabolite of cannabinal (CBN). This document summarizes the available information, focusing on the well-documented profile of THC-COOH and the metabolic pathway of CBNA, to offer a valuable resource for the scientific community.

## Pharmacokinetic Profiles

### 11-nor-9-carboxy- $\Delta^9$ -tetrahydrocannabinol (THC-COOH)

THC-COOH is the main, inactive metabolite of THC and is the primary analyte targeted in cannabis urinalysis due to its long elimination half-life. Following the administration of THC, it is rapidly metabolized in the liver by cytochrome P450 enzymes to the psychoactive 11-hydroxy-THC (11-OH-THC), which is then further oxidized to THC-COOH.<sup>[1][2]</sup> The pharmacokinetic parameters of THC-COOH can vary significantly depending on the route of THC administration (e.g., inhalation, oral), the dose, and the frequency of use.

After oral administration of THC, plasma concentrations of THC-COOH are consistently higher than those of THC and 11-OH-THC.[3] For instance, following a single oral dose of 10 mg of THC (in the form of Marinol®), mean peak plasma concentrations of THC-COOH were found to be 26 ng/mL, occurring 1-2 hours after ingestion.[3] In contrast, after smoking, THC-COOH levels increase more slowly, peaking around 81 minutes post-inhalation.[4]

The terminal elimination half-life of THC-COOH is long, contributing to its extended detection window in urine.[1] This prolonged presence is attributed to its storage in and slow release from adipose tissue.[2]

Table 1: Pharmacokinetic Parameters of THC-COOH in Humans Following Oral THC Administration

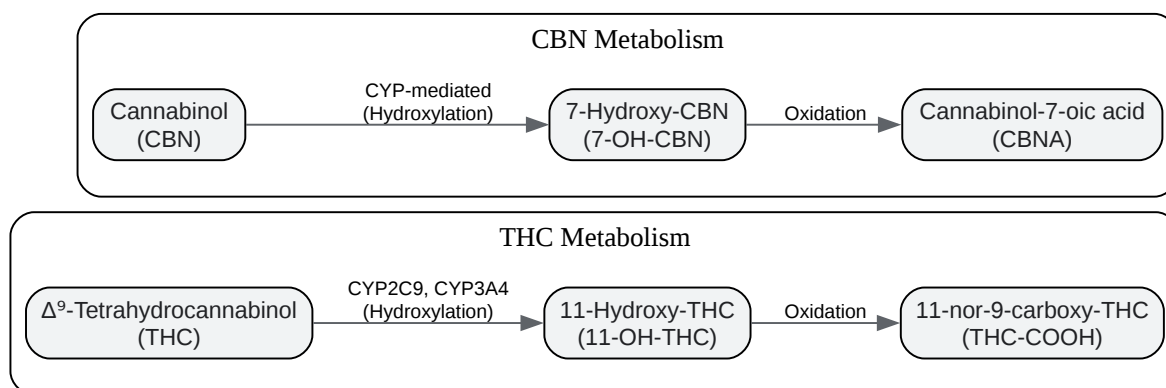
Parameter	Value	Route of Administration	THC Dose	Reference
Cmax (Peak Plasma Concentration)	26 ng/mL (range: 14-46 ng/mL)	Oral (Marinol® capsule)	10 mg	[3]
Tmax (Time to Peak Concentration)	1-2 hours	Oral (Marinol® capsule)	10 mg	[3]
Cmax (Urine)	107 ng/mL	Oral (cannabis brownie)	10 mg	[5]
Tmax (Urine)	8 hours	Oral (cannabis brownie)	10 mg	[5]
Cmax (Urine)	335 ng/mL	Oral (cannabis brownie)	25 mg	[5]
Tmax (Urine)	6 hours	Oral (cannabis brownie)	25 mg	[5]
Cmax (Urine)	713 ng/mL	Oral (cannabis brownie)	50 mg	[5]
Tmax (Urine)	9 hours	Oral (cannabis brownie)	50 mg	[5]

## Cannabinol-7-oic acid (CBNA)

**Cannabinol-7-oic acid** (also referred to as CBN-7-oic acid or CBN-COOH) is a metabolite of cannabinol (CBN). CBN itself is a degradation product of THC and exhibits mild psychoactive properties. While the metabolic pathway involving the oxidation of CBN to its hydroxylated and carboxylated forms is acknowledged, detailed in vivo pharmacokinetic studies quantifying the Cmax, Tmax, AUC, and elimination half-life of CBNA in humans are not readily available in the peer-reviewed literature. The primary route of elimination for CBN and its metabolites is through the feces and urine.[6]

## Metabolic Pathways

The metabolic pathways of THC and CBN to their respective carboxylic acid metabolites share similarities, primarily involving hepatic oxidation.



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Figure 1: Metabolic pathways of THC and CBN to their carboxylic acid metabolites.

## Experimental Protocols

The following provides a representative experimental protocol for the quantification of THC-COOH in human plasma, based on common methodologies cited in pharmacokinetic studies.

### Quantification of THC-COOH in Human Plasma by LC-MS/MS

#### 1. Sample Collection and Preparation:

- Whole blood samples are collected from subjects at predetermined time points following THC administration.
- Plasma is separated by centrifugation.
- To 200  $\mu$ L of plasma, an internal standard (e.g., THC-D3) is added.[7]

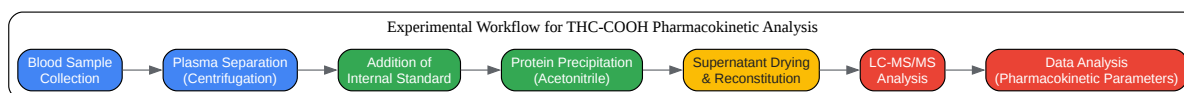
- Protein precipitation is performed by adding acetonitrile (containing 1% formic acid).[7] The mixture is vortexed and centrifuged.
- The supernatant is collected, dried, and reconstituted in a mobile phase-compatible solvent for analysis.[7]

## 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Chromatographic Separation: A reversed-phase C18 column is typically used for separation. [7] A gradient elution with a mobile phase consisting of water and methanol (both containing 0.1% formic acid) is employed.[7]
- Mass Spectrometry Detection: A tandem mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used for detection and quantification.[7] Specific precursor-to-product ion transitions for THC-COOH and the internal standard are monitored for accurate quantification.

## 3. Method Validation:

- The analytical method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[7] Calibration curves are generated using spiked plasma samples with known concentrations of THC-COOH.[7]



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Figure 2: A generalized experimental workflow for the analysis of THC-COOH in plasma.

## Conclusion

This guide highlights the significant body of research detailing the pharmacokinetic profile of THC-COOH, providing valuable data for researchers in the field. In stark contrast, the

pharmacokinetics of **Cannabinol-7-oic acid** remain largely uncharacterized in the public domain. The provided metabolic pathways and experimental protocols for THC-COOH can serve as a foundation for future studies. Further research is critically needed to elucidate the in vivo pharmacokinetic properties of CBNA to enable a direct and comprehensive comparison with THC-COOH and to better understand the overall metabolic fate of cannabinol in humans.

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- To cite this document: BenchChem. [Comparative pharmacokinetics of Cannabinol-7-oic acid and THC-COOH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15389267#comparative-pharmacokinetics-of-cannabinol-7-oic-acid-and-thc-cooh]

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